di-8-ANEPPS dye di-8-ANEPPS dye Di-8-ANEPPS dye is an iminium betaine. It has a role as a fluorochrome.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1958503
InChI: InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3
SMILES:
Molecular Formula: C36H52N2O3S
Molecular Weight: 592.9 g/mol

di-8-ANEPPS dye

CAS No.:

Cat. No.: VC1958503

Molecular Formula: C36H52N2O3S

Molecular Weight: 592.9 g/mol

* For research use only. Not for human or veterinary use.

di-8-ANEPPS dye -

Specification

Molecular Formula C36H52N2O3S
Molecular Weight 592.9 g/mol
IUPAC Name 3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3
Standard InChI Key FXGJVSDFWOMWKJ-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Canonical SMILES CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Composition

Di-8-ANEPPS belongs to the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) class of membrane potential dyes, characterized by its specific molecular structure optimized for membrane interactions and voltage sensitivity. The complete chemical name is 4-[2-[6-(Dioctylamino)-2-naphthalenyl]ethenyl]-1-(3-sulfopropyl)-pyridinium, inner salt . The compound's structure features two eight-carbon acyl chains (dioctylamino groups) that confer significant lipophilicity and a sulfonate group that reduces cellular internalization .

Table 1.1: Chemical Identity of Di-8-ANEPPS

ParameterDetails
Full Chemical Name4-[2-[6-(Dioctylamino)-2-naphthalenyl]ethenyl]-1-(3-sulfopropyl)-pyridinium, inner salt
CAS Number157134-53-7
Molecular FormulaC₃₆H₅₂N₂O₃S
Molecular Weight592.87 g/mol
Physical AppearanceOrange-red solid

Physical Properties

Di-8-ANEPPS possesses distinctive physical characteristics that make it particularly valuable as a membrane potential probe. The compound is weakly fluorescent in aqueous solutions but exhibits strong fluorescence upon binding to lipophilic environments such as cell membranes . This property allows for direct imaging without extensive washing steps, significantly simplifying experimental protocols.

Table 1.2: Physical Properties of Di-8-ANEPPS

PropertyCharacteristics
SolubilitySoluble in DMSO, DMF, and ethanol; insoluble in water
Purity≥90% (HPLC)
StabilityStable for at least one year when stored properly
Recommended Storage-20°C, protected from light
Working Concentration5-10 μM (starting point for optimization)

Mechanism of Action

Fluorescence Response Principles

Di-8-ANEPPS operates through a rapid change in its electronic structure when exposed to variations in the surrounding electric field . The dye is essentially non-fluorescent in aqueous environments but becomes strongly fluorescent upon incorporation into the lipid bilayer of cell membranes . This environment-dependent fluorescence allows researchers to visualize membrane structures with high contrast against background signals.

The fluorescence intensity changes are directly proportional to alterations in membrane potential, with the typical response showing a 2-10% fluorescence change per 100 mV shift in membrane voltage . This quantitative relationship enables precise monitoring of electrical activity in excitable cells.

Voltage-Dependent Spectral Shifts

Spectroscopic Properties

Absorption and Emission Characteristics

MediumExcitation MaximumEmission MaximumNotes
Methanol498 nm713 nmReference values in organic solvent
Lipid MembranesBlue-shiftedBlue-shiftedSpectra undergo significant blue shift in lipid environments compared to organic solvents
Response to DepolarizationDecreased intensity at shorter wavelengths-Allows for ratiometric measurements
Response to HyperpolarizationIncreased intensity at shorter wavelengths-Enables quantitative voltage sensing

Ratiometric Measurement Capabilities

FeatureDi-8-ANEPPSDi-4-ANEPPSSignificance
LipophilicityHigherLowerBetter membrane retention for Di-8-ANEPPS
Membrane RetentionBetter retained in outer leafletRapidly internalizedDi-8-ANEPPS suitable for long-term studies
PhotostabilityHigherLowerLess photobleaching with Di-8-ANEPPS
PhototoxicityLowerHigherReduced cell damage with Di-8-ANEPPS
Temporal ResolutionMillisecond rangeMillisecond rangeBoth suitable for fast potential changes
Fluorescence Change2-10% per 100 mVSimilarComparable sensitivity to voltage changes
Application DurationLong-term experimentsShort-term experimentsDifferent experimental timeframes

Due to its greater lipophilicity, Di-8-ANEPPS is better retained in the outer leaflet of cell plasma membranes, making it more suitable for long-term membrane potential studies . Additionally, the enhanced photostability and reduced phototoxicity of Di-8-ANEPPS provide significant advantages for extended imaging sessions or studies involving sensitive cell types .

Comparison with Other Voltage-Sensitive Dyes

Within the broader context of voltage-sensitive dyes, Di-8-ANEPPS belongs to the fast-response category, distinguishing it from slower translational dyes like DiBAC4(3) that redistribute across the membrane in response to potential changes.

Table 4.2: Di-8-ANEPPS Compared to Other Voltage-Sensitive Dye Classes

FeatureDi-8-ANEPPS (Fast-Response)Translational Dyes (e.g., DiBAC4(3))
Response TimeMillisecondsSeconds to minutes
MechanismElectronic structure changePhysical redistribution
Signal Magnitude2-10% per 100 mVCan be larger (10-50% per 100 mV)
Temporal ResolutionHighLow
ApplicationAction potentials, fast eventsSteady-state potentials
PhototoxicityRelatively lowVariable
QuantificationOften ratiometricUsually single-wavelength

The millisecond-scale response time of Di-8-ANEPPS makes it particularly valuable for studying rapid electrical events in excitable cells, such as action potentials in neurons or contractile events in cardiac muscle .

Research Applications

Cell Type-Specific Applications

Di-8-ANEPPS has been successfully employed to study membrane potentials in a wide variety of cell types, demonstrating its versatility as a research tool.

Table 5.1: Applications of Di-8-ANEPPS in Different Cell Types

Cell TypeApplicationsKey Findings/Advantages
NeuronsAction potential monitoring, synaptic transmissionFast response suitable for neural activity; retrograde labeling capabilities
Cardiac CellsCardiac action potentials, arrhythmia studiesAllows mapping of electrical activity across cardiac tissue
Skeletal MuscleExcitation-contraction coupling, t-tubule studiesEffective staining of t-tubule systems; allows deep imaging
Endothelial CellsMembrane potential regulationReveals potential changes in non-excitable cells
TrophoblastsPlasma membrane visualizationReliable labeling of human primary trophoblasts from term placenta
LiposomesArtificial membrane studiesShows robust staining of liposomes

Research has shown that Di-8-ANEPPS reliably labels the plasma membrane of both established cell lines and primary cells, including human primary trophoblasts from term placenta . This broad applicability makes it a valuable tool for both basic research and specialized investigations.

Imaging Applications

Di-8-ANEPPS has proven particularly valuable in advanced imaging techniques for studying transmembrane voltage changes.

A notable application is Shifted Excitation and Emission Ratioing (SEER) of di-8-ANEPPS, which enhances the sensitivity of confocal imaging of transmembrane voltage . This technique permits high-resolution optical mapping of electrical activity in complex cellular structures. Line scanning can be performed along the fiber surface or deep inside cells, allowing monitoring of fluorescence in various membrane compartments, including transverse tubules in muscle cells .

For practical implementation, researchers typically stain cells by brief exposure to saline containing Di-8-ANEPPS followed by washing in appropriate solutions like Tyrode's solution . The dye's ability to provide high-resolution images and quantitative data enables scientists to explore the dynamics of action potentials, synaptic transmission, and other electrical phenomena at a cellular level9.

Practical Considerations for Research Applications

AspectRecommendationNotes
Storage Temperature-20°C or 4°CDifferent sources recommend different temperatures
Light ProtectionEssentialEspecially critical when in solution
Stock SolutionPrepare in DMSO, DMF, or ethanolSelect solvent based on experimental needs
Working Concentration5-10 μM as starting pointOptimize for specific cell type and application
Cell Loading MethodsDirect addition to medium, Pluronic F-127 facilitation, retrograde labelingMultiple options available for different cell types
StabilityAt least one year when properly storedMonitor for signs of degradation over time

Di-8-ANEPPS can be introduced into cells through several methods, including direct addition to the culture medium, facilitation with Pluronic F-127, or retrograde labeling for neurons . The exact concentration should be determined experimentally for each specific application, with 5-10 μM serving as a general starting point for optimization .

Technical Limitations and Challenges

Despite its numerous advantages, researchers should be aware of certain limitations when working with Di-8-ANEPPS.

First, while Di-8-ANEPPS shows robust staining of liposomes, it demonstrates poor staining of extracellular vesicles , potentially limiting its application in studies of these structures.

Second, the magnitude of potential-dependent fluorescence change is relatively small (typically 2-10% per 100 mV) , necessitating sensitive detection systems and careful control of experimental variables.

Third, although Di-8-ANEPPS is less susceptible to internalization than other ANEP dyes, prolonged exposure can still lead to some degree of internalization, potentially complicating the interpretation of long-term experiments.

Recent Advances and Future Directions

Computational and Simulation Studies

Recent advances in computational methods have enhanced our understanding of Di-8-ANEPPS behavior at the molecular level. Molecular dynamics simulations have provided valuable insights into how the dye responds to applied membrane potentials at atomic resolution .

A significant study published in the Journal of Physical Chemistry Letters aimed to gain atomic-level insight into factors affecting the fluorescence of di-8-ANEPPS in response to membrane potential . The research demonstrated that:

  • The charge distribution of the excited state spreads over the fused ring portion of di-8-ANEPPS, penetrating deeper into the membrane than in the ground state

  • The excited state is more sensitive to membrane potential than the ground state

  • The molecule adopts different orientations and positions depending on the membrane voltage

  • The average tilt angle varies from 26.2° to 28.2° for the ground state and 47.9° to 49.5° for the excited state

These findings help explain the experimental observations of voltage-dependent spectral shifts and provide a foundation for the rational design of improved voltage-sensitive dyes.

Future Research Directions

Several promising directions for future research with Di-8-ANEPPS include:

  • Development of improved loading protocols to enhance membrane specificity and reduce background fluorescence

  • Combination with other imaging modalities or molecular probes for multiparametric analysis of cellular function

  • Application in high-throughput screening systems for drug discovery, particularly for compounds affecting ion channels or membrane potential

  • Integration with optogenetic approaches for simultaneous monitoring and manipulation of cellular electrical activity

  • Refinement of computational models to better predict and interpret the spectral responses of the dye under various conditions

As imaging technologies continue to advance, the value of Di-8-ANEPPS as a tool for investigating membrane potentials is likely to increase, particularly in complex systems such as neural networks, cardiac tissue, and developing organisms.

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